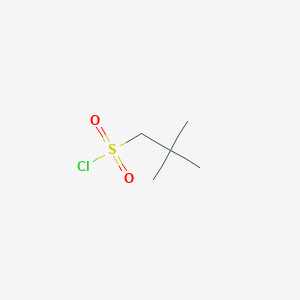
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Übersicht
Beschreibung
“Methyl 4-(chlorosulfonyl)-3-nitrobenzoate” is a chemical compound that likely contains a benzoate ester group, a chlorosulfonyl group, and a nitro group. The benzoate ester group consists of a benzene ring attached to an ester functional group. The chlorosulfonyl group is a type of sulfonyl group with a chlorine atom attached, and the nitro group consists of a nitrogen atom attached to two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzene ring. The chlorosulfonyl and nitro groups are likely to be in an ortho or para position to each other on the benzene ring .Chemical Reactions Analysis
The chlorosulfonyl group is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The nitro group is electron-withdrawing, which could affect the reactivity of the benzene ring .Physical And Chemical Properties Analysis
Based on its structure, “Methyl 4-(chlorosulfonyl)-3-nitrobenzoate” is likely to be a solid at room temperature. It probably has a relatively high melting point due to the presence of the benzene ring and the strong intermolecular forces between the polar sulfonyl and nitro groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
- Synthesis of Organic Compounds : Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is used in organic synthesis, such as the production of various esters. For instance, it is involved in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification, a fundamental reaction in organic chemistry (Kam, Levonis, & Schweiker, 2020).
- Improved Synthetic Methods : Research also focuses on refining synthesis methods for derivatives of this compound, aiming for higher efficiency and yield, as seen in the production of 4-butyrylamino-3-methyl-5-nitrobenzoate (Ren Li-jun, 2008).
Chemical and Physical Properties
- Solubility Studies : The solubility of related compounds, like 3-methyl-4-nitrobenzoic acid, in various solvents has been extensively studied. Such research is crucial for understanding and optimizing the purification processes of these compounds (Wu, Di, Zhang, & Zhang, 2016).
- Thermodynamic Modeling : Understanding the thermodynamics of compounds like 3-methyl-4-nitrobenzoic acid aids in developing efficient manufacturing and processing techniques (Yueqin Cai & Qiu Shui, 2005).
Applications in Material Science
- Nonlinear Optical Materials : Certain derivatives, such as 4-methyl-3-nitrobenzoic acid, have been studied for their potential as nonlinear optical materials. These materials are important in photonics and optical communication technologies (Bharathi, Ahila, Mohana, Chakkaravarthi, & Anbalagan, 2016).
Biomedical Research
- Cancer Research : Compounds like 4-methyl-3-nitrobenzoic acid have shown potential in inhibiting cancer cell migration, particularly in lung cancer. Such findings are significant for developing new therapeutic strategies (Chen, Zhang, Guo, Ma, Li, Liu, Zhang, & Hao, 2011).
Environmental Studies
- Degradation and Environmental Impact : The degradation of related compounds, such as nitroaromatics, by fungi has been explored. Understanding these processes is vital for assessing the environmental impact of these chemicals (Teramoto, Tanaka, & Wariishi, 2004).
Safety And Hazards
Zukünftige Richtungen
The potential applications of “Methyl 4-(chlorosulfonyl)-3-nitrobenzoate” would depend on its physical and chemical properties, as well as how those properties could be utilized in various fields. For example, if this compound shows promising biological activity, it could be further studied for potential medicinal applications .
Eigenschaften
IUPAC Name |
methyl 4-chlorosulfonyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCZSBGBDORDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458839 | |
| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
CAS RN |
162010-78-8 | |
| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)









![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)
